molecular formula C12H12FN3O B14874242 (Z)-2-(2-fluorophenyl)-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide

(Z)-2-(2-fluorophenyl)-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide

Cat. No.: B14874242
M. Wt: 233.24 g/mol
InChI Key: XNFHRRQWIHWVSA-UHFFFAOYSA-N
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Description

(Z)-2-(2-fluorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxy group, and a pyrrole ring

Preparation Methods

The synthesis of (Z)-2-(2-fluorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and pyrrole.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-fluoroaniline with an appropriate reagent to introduce the hydroxy group.

    Cyclization: The intermediate is then subjected to cyclization conditions to form the pyrrole ring.

    Final Product Formation:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

(Z)-2-(2-fluorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-2-(2-fluorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.

    Industrial Applications: It is also investigated for its potential use in industrial processes, such as catalysis and the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-2-(2-fluorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

(Z)-2-(2-fluorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide can be compared with other similar compounds, such as:

    (Z)-2-(2-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    (Z)-2-(2-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide:

    (Z)-2-(2-methylphenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide: The methyl group in this compound may affect its solubility and interaction with biological targets.

The uniqueness of (Z)-2-(2-fluorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

IUPAC Name

2-(2-fluorophenyl)-N'-hydroxy-2-pyrrol-1-ylethanimidamide

InChI

InChI=1S/C12H12FN3O/c13-10-6-2-1-5-9(10)11(12(14)15-17)16-7-3-4-8-16/h1-8,11,17H,(H2,14,15)

InChI Key

XNFHRRQWIHWVSA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(/C(=N/O)/N)N2C=CC=C2)F

Canonical SMILES

C1=CC=C(C(=C1)C(C(=NO)N)N2C=CC=C2)F

Origin of Product

United States

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